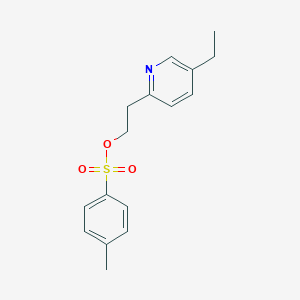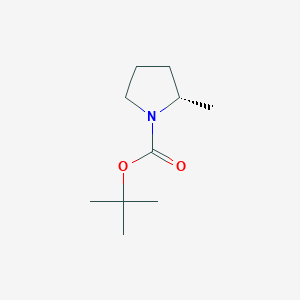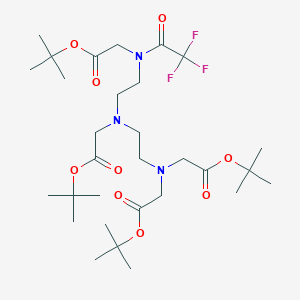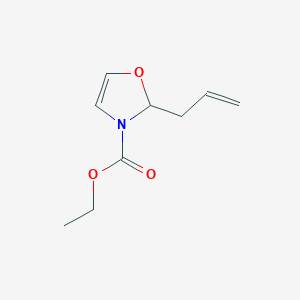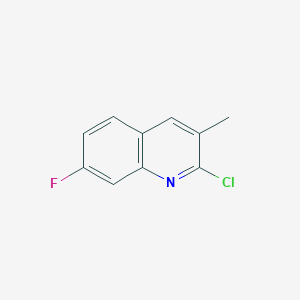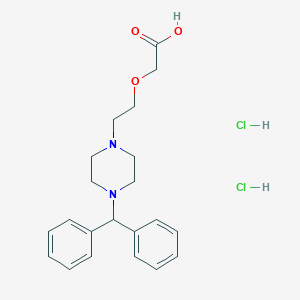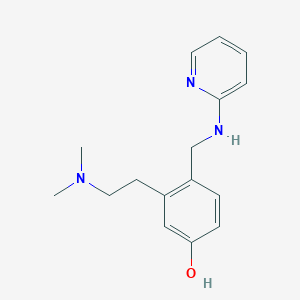
(2-(2-Dimethylaminoethyl)(p-hydroxybenzyl)amino)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-(2-Dimethylaminoethyl)(p-hydroxybenzyl)amino)pyridine” is a chemical compound with the molecular formula C16H21N3O. It has an average mass of 271.357 Da and a monoisotopic mass of 271.168457 Da . This compound is a metabolite of the antihistamine Pyrilamine.
Synthesis Analysis
The synthesis of this compound has been studied in the context of microbial transformations. In one study, fourteen fungi were found to metabolize pyrilamine, a related compound. Two Cunninghamella elegans strains transformed essentially all of the pyrilamine added after 144 hours .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, a phenol group, and a dimethylaminoethyl group .Chemical Reactions Analysis
In the aforementioned study, the major metabolite was identified as 2-[(2-dimethyloxyaminoethyl)(p-methoxybenzyl)amino]pyridine, an N-oxide derivative of pyrilamine. Other metabolites identified were 2-[(2-dimethylaminoethyl)(p-hydroxybenzyl)amino]pyridine, 2-[(2-methylaminoethyl)(p-methoxybenzyl)amino]pyridine, and 2-[(2-methylaminoethyl)(p-hydroxybenzyl)amino]pyridine. These metabolites represent O-demethylated, N-demethylated, and O- and N-demethylated derivatives of pyrilamine, respectively .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 440.5±40.0 °C at 760 mmHg, and a flash point of 220.2±27.3 °C. It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds. Its ACD/LogP is 2.10 .科学的研究の応用
Antihistamine Properties
Pyrilamine is primarily recognized as an antihistamine. It exerts its effects by blocking histamine receptors, thereby alleviating allergic reactions, itching, and symptoms related to histamine release. Researchers have explored its use in treating allergic rhinitis, urticaria, and other hypersensitivity reactions .
Microbial Transformation Studies
Microorganisms play a crucial role in metabolizing pyrilamine. For instance, certain strains of Cunninghamella elegans can transform pyrilamine into various metabolites. Notably, these metabolites include:
These microbial transformations provide insights into potential mammalian metabolites and aid in toxicological studies .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2-(2-Dimethylaminoethyl)(p-hydroxybenzyl)amino)pyridine involves the reaction of 2-bromo-5-nitropyridine with 2-(2-dimethylaminoethyl)phenol to form a key intermediate, which is then coupled with p-hydroxybenzaldehyde using a palladium-catalyzed cross-coupling reaction. The resulting intermediate is then reduced to yield the final product.", "Starting Materials": [ "2-bromo-5-nitropyridine", "2-(2-dimethylaminoethyl)phenol", "p-hydroxybenzaldehyde" ], "Reaction": [ "Step 1: 2-bromo-5-nitropyridine is reacted with 2-(2-dimethylaminoethyl)phenol in the presence of a base, such as potassium carbonate, to form the key intermediate, 2-(2-dimethylaminoethyl)(5-nitropyridin-2-yl)phenol.", "Step 2: The key intermediate is then coupled with p-hydroxybenzaldehyde using a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, to form the intermediate, (2-(2-dimethylaminoethyl)(p-hydroxybenzyl)amino)pyridine.", "Step 3: The intermediate is then reduced, using a reducing agent such as sodium borohydride or lithium aluminum hydride, to yield the final product, (2-(2-dimethylaminoethyl)(p-hydroxybenzyl)amino)pyridine." ] } | |
CAS番号 |
57830-29-2 |
製品名 |
(2-(2-Dimethylaminoethyl)(p-hydroxybenzyl)amino)pyridine |
分子式 |
C₁₆H₂₁N₃O |
分子量 |
271.36 g/mol |
IUPAC名 |
3-[2-(dimethylamino)ethyl]-4-[(pyridin-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C16H21N3O/c1-19(2)10-8-13-11-15(20)7-6-14(13)12-18-16-5-3-4-9-17-16/h3-7,9,11,20H,8,10,12H2,1-2H3,(H,17,18) |
InChIキー |
MLZJQYLMBLQQRV-UHFFFAOYSA-N |
SMILES |
CN(C)CCC1=C(C=CC(=C1)O)CNC2=CC=CC=N2 |
正規SMILES |
CN(C)CCC1=C(C=CC(=C1)O)CNC2=CC=CC=N2 |
その他のCAS番号 |
57830-29-2 |
同義語 |
4-[[[2-(Dimethylamino)ethyl]-2-pyridinylamino]methyl]phenol; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How was (2-(2-Dimethylaminoethyl)(p-hydroxybenzyl)amino)pyridine identified as a metabolite of pyrilamine?
A1: Researchers incubated the antihistamine pyrilamine with the fungus Cunninghamella elegans ATCC 9245 for 48 hours. [] They then extracted organic-soluble metabolites and separated them using HPLC. The structure of (2-(2-Dimethylaminoethyl)(p-hydroxybenzyl)amino)pyridine was confirmed by comparing its chromatographic behavior, mass spectrum, and 1H-NMR spectrum to those of an authentic compound. [] This metabolite represents an O-demethylated derivative of pyrilamine. []
Q2: What is the significance of identifying microbial metabolites like (2-(2-Dimethylaminoethyl)(p-hydroxybenzyl)amino)pyridine in drug metabolism studies?
A2: Identifying metabolites produced by microorganisms like Cunninghamella elegans can provide valuable insights into potential mammalian drug metabolism pathways. [] This approach can offer a faster and more cost-effective way to generate and study potential human metabolites of pharmaceuticals, aiding in toxicological studies and drug development. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3,6-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B139044.png)

